
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is a chemical compound with a molecular formula of C11H17NOS. It is a member of the thiophene family and is commonly used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antioxidant properties, and to protect against oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide in lab experiments is its unique properties, which make it a useful tool for studying the mechanisms of action of other drugs and compounds. It is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, one of the main limitations of using 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide. One area of interest is the development of new drugs based on its structure and properties, for the treatment of diseases such as cancer and inflammation. Another area of interest is the study of its mechanism of action, and the identification of new targets for drug development. Finally, there is a need for further research on the safety and toxicity of 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide, in order to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography to obtain pure 3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide.
Scientific Research Applications
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide has been widely used in scientific research for its unique properties. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. It has also been used in the study of the mechanisms of action of other drugs and compounds.
properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-7(2)6-11-10(12)9-8(3)4-5-13-9/h4-5,7H,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJBDJQFQCYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylpropyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

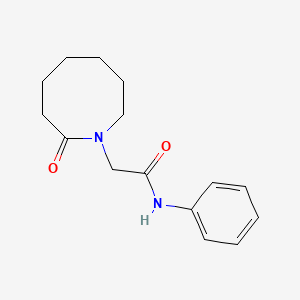


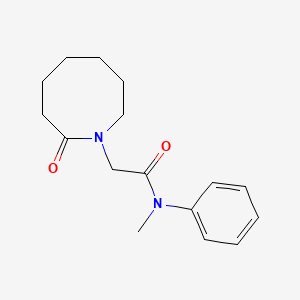
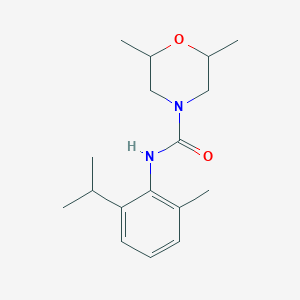
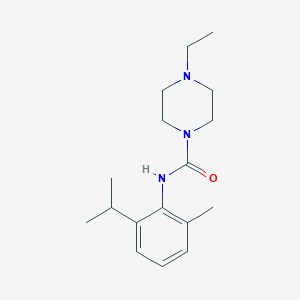

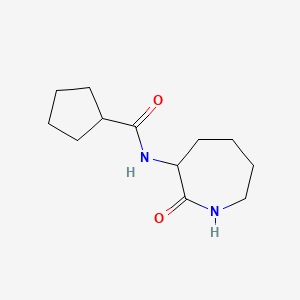
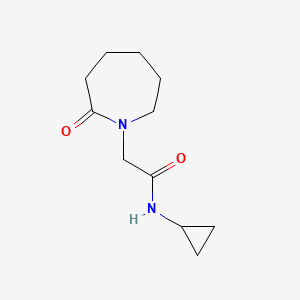


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
